3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid
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Overview
Description
3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxypyridinyl moiety, and a phenylpropanoic acid backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes its use as a lead compound in drug discovery and development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-2-ylboronic acid: Shares the methoxypyridinyl moiety and is used in similar synthetic applications.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another compound with a phenylpropanoic acid backbone, used as a PPAR agonist.
Uniqueness
3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO5/c1-3-23-16(11-18(20)21)13-7-9-15(10-8-13)24-12-14-5-4-6-17(19-14)22-2/h4-10,16H,3,11-12H2,1-2H3,(H,20,21) |
InChI Key |
LPIPSZAMZQBZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=NC(=CC=C2)OC |
Origin of Product |
United States |
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